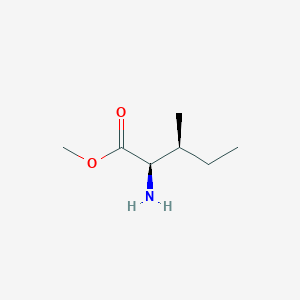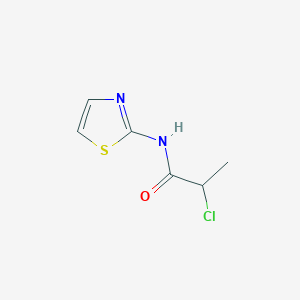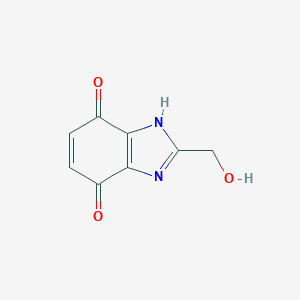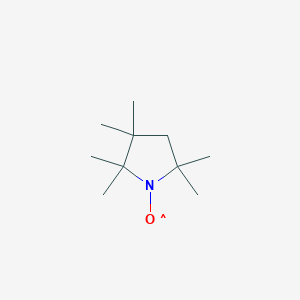
Tridécyl sulfate de sodium
Vue d'ensemble
Description
Sodium tridecyl sulfate is an anionic surfactant widely used in various industrial and household applications. It is the sodium salt of tridecyl sulfate, a compound derived from tridecanol. This surfactant is known for its excellent cleansing, emulsifying, foaming, and wetting properties, making it a valuable ingredient in detergents, shampoos, and other personal care products.
Applications De Recherche Scientifique
Sodium tridecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleansing properties
Mécanisme D'action
Target of Action
Sodium tridecyl sulfate, also known as Sodium tetradecyl sulfate, is an anionic surfactant . Its primary targets are the endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a critical role in circulation and transport of nutrients in the body.
Mode of Action
Sodium tridecyl sulfate acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations of this compound can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This means that it promotes the formation of blood clots, leading to the occlusion of the injected vein .
Biochemical Pathways
Its action on lipid molecules in the cells of the vein wall leads to inflammatory destruction of the internal lining of the vein and thrombus formation . This process eventually leads to sclerosis of the vein .
Pharmacokinetics
It’s known that it’s used in concentrations ranging from 01% to 3% for its purpose .
Result of Action
The result of Sodium tridecyl sulfate’s action is the sclerosis, or hardening, of the veins . This is achieved through the inflammatory destruction of the internal lining of the vein and the formation of blood clots .
Action Environment
The action, efficacy, and stability of Sodium tridecyl sulfate can be influenced by various environmental factors. It’s worth noting that as an anionic surfactant, Sodium tridecyl sulfate can act as a foaming agent and a wetting agent, and finds application in industrial and household cleaning products and personal care products . Therefore, its efficacy and stability might be affected by factors such as pH, temperature, and the presence of other chemicals.
Analyse Biochimique
Biochemical Properties
Sodium tridecyl sulfate acts as a cleansing and foaming agent, helping to remove dirt, oil, and impurities from the skin and hair . It is often found in shampoos, body washes, and cleansers . It serves as an emulsifying agent in the transport of hydrocarbons .
Cellular Effects
The specific cellular effects of Sodium tridecyl sulfate are not well-documented. As a surfactant, it is known to interact with the lipid bilayer of cell membranes, which can influence cell function. It is also known to have a role in the transport of hydrocarbons .
Transport and Distribution
Sodium tridecyl sulfate is likely to be distributed throughout cells and tissues due to its surfactant properties. It may interact with transporters or binding proteins involved in the transport of hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tridecyl sulfate is typically synthesized through a sulfation reaction involving tridecanol and sulfur trioxide. The reaction is carried out in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form sodium tridecyl sulfate .
Industrial Production Methods: The industrial production of sodium tridecyl sulfate involves the following steps:
Sulfation: Tridecanol is reacted with sulfur trioxide in a falling film reactor at temperatures between 30°C and 60°C.
Neutralization: The resulting pyrosulfuric acid is neutralized with sodium hydroxide to produce sodium tridecyl sulfate.
Purification: The product is purified to remove any impurities and ensure a high level of active surfactant
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tridecyl sulfate primarily undergoes hydrolysis and reduction reactions. It is stable in alkaline and weak acidic conditions but hydrolyzes in strong acidic environments, reverting to tridecanol .
Common Reagents and Conditions:
Hydrolysis: Strong acids such as hydrochloric acid can hydrolyze sodium tridecyl sulfate back to tridecanol.
Reduction: Reducing agents like sodium borohydride can reduce the sulfate group to a hydroxyl group
Major Products:
Hydrolysis: Tridecanol and sulfuric acid.
Reduction: Tridecanol and sodium sulfate
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but slightly shorter alkyl chain length.
Sodium tetradecyl sulfate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications
Uniqueness: Sodium tridecyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong emulsifying and foaming capabilities .
Propriétés
Numéro CAS |
3026-63-9 |
|---|---|
Formule moléculaire |
C13H28NaO4S |
Poids moléculaire |
303.42 g/mol |
Nom IUPAC |
sodium;tridecyl sulfate |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16); |
Clé InChI |
CBGMBOQZSXAHPD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
68130-43-8 3026-63-9 |
Pictogrammes |
Irritant |
Synonymes |
1-tridecanol,hydrogensulfate,sodiumsalt; TRIDECYL SODIUM SULFATE; Sodium n-tridecyl sulfate; SODIUM N-TRIDECYL SULPHATE; SODIUM TRIDECYL ETHER SULFATE; SODIUM TRIDECYL SULFATE; n-Tridecyl sulfatesodium salt; n-Tridecyl sulphate sodium salt |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate](/img/structure/B38284.png)
